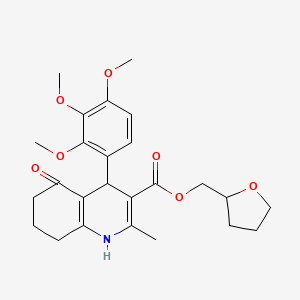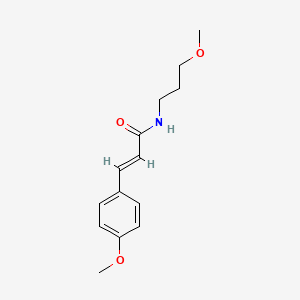![molecular formula C25H24N4O4 B5191109 N',N'''-(methylenedi-4,1-phenylene)bis[N-(2-furylmethyl)urea] CAS No. 6298-31-3](/img/structure/B5191109.png)
N',N'''-(methylenedi-4,1-phenylene)bis[N-(2-furylmethyl)urea]
Übersicht
Beschreibung
N',N'''-(methylenedi-4,1-phenylene)bis[N-(2-furylmethyl)urea] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as MDPU, and its molecular formula is C26H28N4O4. MDPU is a urea derivative that has two furan rings attached to it.
Wirkmechanismus
The mechanism of action of MDPU is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, such as AChE and BChE. By inhibiting these enzymes, MDPU can increase the levels of acetylcholine in the brain, which is important for memory and cognitive function. MDPU has also been found to induce apoptosis in cancer cells, which can help to prevent the spread of cancer.
Biochemical and Physiological Effects:
MDPU has been found to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which is important for memory and cognitive function. MDPU has also been found to inhibit the growth and proliferation of certain cancer cells, which can help to prevent the spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MDPU in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, which means that there is a significant amount of data available on its properties and potential applications.
One of the limitations of using MDPU in lab experiments is that it can be difficult to obtain pure samples of the compound. The synthesis method can also be time-consuming and require specialized equipment.
Zukünftige Richtungen
There are several future directions for research on MDPU. One potential direction is to study its potential use as an anticancer agent in more detail, including its mechanism of action and its effectiveness against different types of cancer cells.
Another potential direction is to study the potential use of MDPU in the treatment of Alzheimer's disease, including its effectiveness in improving memory and cognitive function in animal models and human subjects.
Overall, MDPU is a promising compound that has potential applications in various fields of science. Further research is needed to fully understand its properties and potential uses.
Synthesemethoden
The synthesis of MDPU involves the reaction between 4,4'-methylenedianiline and 2-furanmethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an aprotic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure MDPU.
Wissenschaftliche Forschungsanwendungen
MDPU has been extensively studied for its potential applications in various fields of science. It has been found to be an effective inhibitor of certain enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of acetylcholine in the nervous system. MDPU has also been studied for its potential use in the treatment of Alzheimer's disease, as the inhibition of AChE and BChE can help to increase the levels of acetylcholine in the brain, which is important for memory and cognitive function.
MDPU has also shown potential as an anticancer agent, as it has been found to inhibit the growth and proliferation of certain cancer cells. It has been suggested that MDPU works by inducing apoptosis (programmed cell death) in cancer cells, which can help to prevent the spread of cancer.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-3-[4-[[4-(furan-2-ylmethylcarbamoylamino)phenyl]methyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c30-24(26-16-22-3-1-13-32-22)28-20-9-5-18(6-10-20)15-19-7-11-21(12-8-19)29-25(31)27-17-23-4-2-14-33-23/h1-14H,15-17H2,(H2,26,28,30)(H2,27,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQOHTQEPNLYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286473 | |
| Record name | N,N'-[Methylenedi(4,1-phenylene)]bis{N'-[(furan-2-yl)methyl]urea} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6298-31-3 | |
| Record name | NSC45941 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-[Methylenedi(4,1-phenylene)]bis{N'-[(furan-2-yl)methyl]urea} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-METHYLENEBIS(1-FURFURYL-3-PHENYLUREA) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(hydroxymethyl)-7-methyl-4-(2-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5191033.png)
![1,1'-{sulfonylbis[(6-methyl-3,1-phenylene)sulfonyl]}bis(4-methylpiperidine)](/img/structure/B5191040.png)

![3-methyl-N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5191054.png)
![[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine 3-oxide](/img/structure/B5191062.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5191078.png)
![4-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5191083.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5191086.png)
![5-[3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5191092.png)

![N-[3-(2,6-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B5191099.png)
![1-[2-(dimethylamino)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5191106.png)